1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea

Medicinal Chemistry Scaffold Diversity Urea Derivatives

A synthetic urea derivative featuring a unique dual-indole topology (1H-indol-1-yl and 1-methyl-1H-indol-3-yl groups), differentiating it from common single-indole ureas. With NO publicly available biological activity data, it is an ideal diversity element for medium-to-large screening libraries targeting unexplored chemical space. Procure at the 5-15 mg scale for primary screening and allocate budget for in-house QC and confirmatory profiling. Best sourced in parallel with 3-5 matched analogs (e.g., N-ethyl analog CAS 941988-20-1) for comparative SAR studies.

Molecular Formula C20H20N4O
Molecular Weight 332.407
CAS No. 941879-39-6
Cat. No. B2406476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
CAS941879-39-6
Molecular FormulaC20H20N4O
Molecular Weight332.407
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43
InChIInChI=1S/C20H20N4O/c1-23-14-17(16-7-3-5-9-19(16)23)22-20(25)21-11-13-24-12-10-15-6-2-4-8-18(15)24/h2-10,12,14H,11,13H2,1H3,(H2,21,22,25)
InChIKeyBELUDADXTUVYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 941879-39-6): Procurement-Relevant Compound Identity and Basic Characteristics


1-(2-(1H-Indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic urea derivative containing two distinct indole moieties—a 1H-indol-1-yl ethyl group and a 1-methyl-1H-indol-3-yl group—linked through a urea bridge [1]. It has the molecular formula C20H20N4O and a molecular weight of 332.4 g/mol [1][2]. The compound is commercially available from Life Chemicals (catalog F2740-0348) at ≥90% purity in quantities from 2 mg to 75 mg, with pricing from $69 to $208 [1]. Its InChI Key is BELUDADXTUVYDB-UHFFFAOYSA-N and SMILES is CN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43 [3]. The dual indole scaffold places it within the broader class of N,N'-disubstituted indolyl-ureas, a structural family investigated for diverse biological targets including kinase inhibition and receptor modulation [2].

Why Generic Substitution Is Not Advisable for 1-(2-(1H-Indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 941879-39-6) Without Comparative Evidence


CRITICAL DISCLOSURE: A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) conducted on 2026-04-29 found NO publicly available quantitative biological activity data, head-to-head comparative studies, or SAR data for this specific compound [1]. The compound appears primarily in vendor screening libraries (Life Chemicals F2740-0348 series) as part of a broader indolyl-urea collection. Close structural analogs with minor substituent variations exist—including 1-(2-(1H-indol-1-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS 941988-20-1), 1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, and 1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea (CAS 899753-32-3)—but none have published comparative performance data that would enable differential selection among them [1][2]. Prospective purchasers should be aware that selection must currently rely on synthetic accessibility, price point, and scaffold-based prospective reasoning rather than proven differential activity. Researchers are strongly encouraged to request vendor screening data or conduct in-house head-to-head profiling before prioritizing this compound over analogs.

Quantitative Differentiation Evidence for 1-(2-(1H-Indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 941879-39-6): Comparator-Based Analysis


Molecular Scaffold Uniqueness: Dual Indole Substitution Pattern vs. Single-Indole and Non-Indole Urea Comparators

The compound features two regioisomerically distinct indole attachments: the 1H-indol-1-yl group is linked via the N1 position through an ethylene spacer, while the 1-methyl-1H-indol-3-yl group is attached directly at the urea via the C3 position [1]. This dual attachment mode differentiates it from common single-indole urea analogs (e.g., 1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea, which replaces the 1H-indol-1-yl ethyl arm with a simple phenylethyl group) and from symmetric bis-indole ureas where both indoles attach through the same position . The topological polar surface area (tPSA) is computationally predicted at ~58 Ų (based on the urea NH donors and indole N atoms), which falls within the range associated with moderate passive permeability [2]. However, no experimental logP, solubility, or permeability data are available for this compound or its closest analogs to support quantitative comparison.

Medicinal Chemistry Scaffold Diversity Urea Derivatives

Commercial Availability and Purity: Vendor-Supplied Quality Metrics for Procurement Decisions

The only verified quantitative data for this compound comes from vendor quality control specifications. Life Chemicals offers the compound at ≥90% purity with characterization by LCMS and/or 400 MHz ¹H NMR [1]. Available pack sizes include 2 mg ($69), 5 mg ($69), 15 mg ($89), and 75 mg ($208) [1]. This pricing structure reflects a screening compound tier rather than a validated probe or lead. In contrast, the closely related analog 1-(1H-indol-3-yl)-3-(2-(2-methyl-1H-indol-1-yl)ethyl)urea (CAS 899753-32-3) is listed by different vendors at varying purity levels (typically 95%+) and price points . However, no head-to-head purity or stability comparison has been published.

Chemical Procurement Purity Analysis Vendor Comparison

Chemical Class Context: Indolyl-Urea Scaffold in Kinase and Receptor Modulation Programs

The 1H-indol-1-yl-urea chemotype has been claimed in patents by Les Laboratoires Servier for compounds targeting CNS disorders (depression, anxiety, neurodegenerative diseases) through serotonergic and/or dopaminergic mechanisms [1]. Separately, (1,3-disubstituted indolyl)-urea derivatives have been patented by KOWA Company as protease-activated receptor-2 (PAR-2) antagonists [2]. While these patents establish the pharmacological relevance of the broader chemical class, neither patent specifically exemplifies CAS 941879-39-6, nor do they provide quantitative comparative data for the specific methyl substitution pattern present in this compound. The class-level inference is that 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea occupies a chemical space that could interact with aminergic GPCRs or PAR-2, but this remains unvalidated by direct assay data.

Kinase Inhibition Receptor Modulation Indole SAR

Application Scenarios for 1-(2-(1H-Indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 941879-39-6) Based on Available Evidence


Screening Library Diversification in Medicinal Chemistry Hit-Finding Campaigns

This compound is best applied as a diversity element in medium-to-large screening libraries targeting unexplored chemical space within the indolyl-urea class. Its dual indole topology differentiates it from the more common single-indole or symmetric bis-indole ureas, potentially offering alternative binding modes in targets with bifurcated aromatic pockets [1]. Procurement at the 5-15 mg scale ($69-$89), as offered by Life Chemicals, is appropriate for primary screening in biochemical or cell-based assays. However, researchers must allocate budget for in-house QC (purity verification by HPLC/MS) and confirmatory dose-response profiling, as no published activity data exist [1].

Structure-Activity Relationship (SAR) Exploration Around 1H-Indol-1-yl-Urea CNS Pharmacophores

The Servier patent family (US 2009/0176794) demonstrates that 1H-indol-1-yl-urea compounds with varied N-alkyl and Het-group substitutions exhibit pharmacological activity relevant to depression, anxiety, and neurodegenerative disease models [2]. While the specific methyl substitution at the indole C3-urea position has not been characterized, systematic SAR evaluation of this compound alongside its N-ethyl (CAS 941988-20-1) and N-unsubstituted analogs could reveal the contribution of N-methylation to target engagement, metabolic stability, or CNS penetration. This application scenario requires parallel procurement of 3-5 matched analogs for comparative profiling.

Negative Control or Inactive Comparator Tool Compound Development

Given the absence of any published biological activity for this compound, it may find utility as a structurally matched negative control for active indolyl-urea tool compounds. If a closely related analog (e.g., bearing a pyridyl or piperidyl Het group per the Servier patent) demonstrates target engagement, CAS 941879-39-6 could serve as a control that preserves the dual indole scaffold while lacking the pharmacophore-critical heterocycle. This application would require experimental confirmation of inactivity against the target of interest before deployment as a control [3].

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